5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the isoxazole ring, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the carboxamide group to an amine.
Substitution: Replacement of the methylthio group with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Isoxazole derivatives have been found to interact with various biological targets, making them candidates for drug development. This compound could be screened for activity against specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features could impart desirable properties to materials or intermediates used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and carboxamide groups could form hydrogen bonds with target proteins, while the cyclopropyl and methylthio groups could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-(2-hydroxy-2-phenylethyl)isoxazole-3-carboxamide: Lacks the methylthio group, which could affect its biological activity and chemical reactivity.
5-cyclopropyl-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)isoxazole-3-carboxamide: Contains a methoxy group instead of a methylthio group, potentially altering its interaction with biological targets.
5-cyclopropyl-N-(2-hydroxy-2-(4-chlorophenyl)ethyl)isoxazole-3-carboxamide: Contains a chloro group, which could influence its chemical stability and reactivity.
Uniqueness
The presence of the methylthio group in 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKZPUGTSGGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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